molecular formula C22H35FO4 B12804788 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one CAS No. 3264-92-4

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one

Katalognummer: B12804788
CAS-Nummer: 3264-92-4
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: UOHQEFKIKABMNS-WSKNCWGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one is a synthetic steroid compound It is characterized by the presence of fluorine at the 6beta position, hydroxyl groups at the 3beta, 5alpha, and 17 positions, and a methyl group at the 16alpha position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one involves multiple steps, starting from a suitable steroid precursor. The introduction of the fluorine atom at the 6beta position is typically achieved through electrophilic fluorination using reagents such as Selectfluor. The hydroxyl groups are introduced through selective oxidation and reduction reactions, while the methyl group at the 16alpha position is introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ketone group at the 20 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of new functionalized steroid derivatives.

Wissenschaftliche Forschungsanwendungen

6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and as a reference compound in analytical chemistry.

Wirkmechanismus

The mechanism of action of 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to modulation of gene expression and cellular responses. The hydroxyl groups play a crucial role in the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6beta-Fluoro-3beta,5alpha,17-trihydroxy-16alpha-methylpregnan-20-one 3-acetate
  • This compound 3-benzoate

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and binding affinity to steroid receptors, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

3264-92-4

Molekularformel

C22H35FO4

Molekulargewicht

382.5 g/mol

IUPAC-Name

1-[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-3,5,17-trihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C22H35FO4/c1-12-9-17-15-10-18(23)21(26)11-14(25)5-7-19(21,3)16(15)6-8-20(17,4)22(12,27)13(2)24/h12,14-18,25-27H,5-11H2,1-4H3/t12-,14+,15-,16+,17+,18-,19-,20+,21+,22+/m1/s1

InChI-Schlüssel

UOHQEFKIKABMNS-WSKNCWGTSA-N

Isomerische SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O)O)F

Kanonische SMILES

CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.